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Compound of Interest

Compound Name: 2,3-Dibromopropanal

Cat. No.: B1202901

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3-
Dibromopropanal (CAS No: 5221-17-0), a halogenated aldehyde of interest in synthetic
organic chemistry and drug development. Due to the limited availability of public experimental
spectra for this specific compound, this document presents predicted data based on
established spectroscopic principles and data from analogous structures. It also includes
comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a conceptual

workflow for its analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,3-Dibromopropanal.
These predictions are derived from the analysis of its chemical structure and comparison with
known spectral data for similar aliphatic aldehydes and brominated organic compounds.

Table 1: Predicted *H NMR Data for 2,3-Dibromopropanal
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aldehydic proton (-
~9.5-9.7 Doublet 1H
CHO)
) Methine proton (-
~45-4.7 Multiplet 1H
CHBr-)
] Methylene protons (-
~3.8-4.0 Multiplet 2H

CH2Br)

Table 2: Predicted 3C NMR Data for 2,3-Dibromopropanal

Chemical Shift (6, ppm)

Carbon Assignment

~190 - 195 Carbonyl carbon (C=0)
~50-55 Methine carbon (-CHBr-)
~35-40 Methylene carbon (-CH2zBr)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2,3-Dibromopropanal

Wavenumber (cm~?) Intensity Vibrational Mode
~2900 - 3000 Medium C-H stretch (aliphatic)
) C-H stretch (aldehyde, Fermi

~2720 & ~2820 Medium

resonance)
~1725- 1740 Strong C=0 stretch (carbonyl)
~1400 - 1450 Medium C-H bend (scissoring/bending)
~600 - 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 2,3-Dibromopropanal
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m/z Ratio Proposed Fragment Notes

Molecular ion peak cluster

214/216/218 [CsH4Br20]* )
(due to Br isotopes)
135/137 [CsH4Brol+ Loss of a bromine radical
Alpha-cleavage with loss of
107/109 [Cz2H4Br]*
CHO
29 [CHO]* Formyl cation

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2,3-
Dibromopropanal.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2,3-Dibromopropanal in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, deuterated chloroform) in a standard
5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (O

ppm).

e 'H NMR Acquisition:

o

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

o

Use a standard 90° pulse sequence.

Set the relaxation delay to at least 2 seconds to ensure full relaxation of all protons.

[¢]

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise

[¢]

ratio.
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o Process the data with Fourier transformation, phase correction, and baseline correction.
Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

e 13C NMR Acquisition:

o Switch the probe to the 13C frequency.

o Set the spectral width to approximately 220 ppm, centered around 110 ppm.

o Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
carbon.

o Alonger relaxation delay (e.g., 5 seconds) may be necessary for the full observation of the
carbonyl carbon.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

o Process the data similarly to the *H NMR spectrum and reference it to the solvent peak
(e.g., CDCls at 77.16 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation:

o ATR Method (preferred for liquids): Place a small drop of neat 2,3-Dibromopropanal
directly onto the ATR crystal. Ensure the entire crystal surface is covered.

o Thin Film Method: If an ATR accessory is not available, place a drop of the liquid sample
between two salt plates (e.g., NaCl or KBr) to create a thin film.

o Data Acquisition:

o Record a background spectrum of the empty ATR crystal or clean salt plates.
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o Acquire the sample spectrum over a range of 4000-400 cm™1,

o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o The resulting spectrum should be displayed in terms of transmittance or absorbance.
2.3 Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, typically with an Electron lonization (EI) source,
coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any
impurities.

o Sample Introduction:

o Dilute a small amount of 2,3-Dibromopropanal in a volatile organic solvent (e.g.,
dichloromethane or diethyl ether).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o Use a suitable GC column (e.g., a non-polar capillary column like DB-5) and a
temperature program that allows for the elution of the compound.

¢ lonization and Analysis:

o The sample molecules are bombarded with a beam of high-energy electrons (typically 70
eV) in the El source, causing ionization and fragmentation.

o The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion, generating a mass spectrum.
o Data Analysis:

o ldentify the molecular ion peak cluster, which will show a characteristic isotopic pattern for
two bromine atoms.

o Analyze the fragmentation pattern to identify key structural fragments.
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Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2,3-Dibromopropanal.
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Caption: A workflow for the spectroscopic characterization of 2,3-Dibromopropanal.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2,3-
Dibromopropanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202901#spectroscopic-data-of-2-3-
dibromopropanal-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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